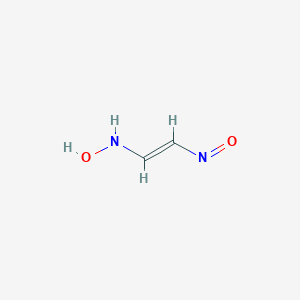

Ethanedial, dioxime

描述

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of ethanedial dioxime derivatives has been extensively studied. Research by Percino et al. (2006) on the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol provides valuable information on the compound's crystal and molecular structure, determined by single crystal X-ray diffraction (Percino et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of ethanedial dioxime complexes have been explored in several studies. For example, the synthesis and characterization of monocapped tris(dioxime) complexes of technetium(III) provide insights into the compound's coordination chemistry and structural characteristics (Treher et al., 1989).

Physical Properties Analysis

The study of physical properties, such as volumetric and viscometric properties, of binary liquid mixtures involving ethanedial dioxime derivatives offers important data on the nature and strength of molecular interactions in these solutions (Hemmat et al., 2017).

科学研究应用

Application 1: Abscission Agent for Citrus Fruits

- Scientific Field : Agriculture, specifically Citrus Cultivation .

- Summary of the Application : Ethanedial, dioxime, also known as Pik-Off (PO), has been developed commercially as an abscission agent for citrus fruits . An abscission agent is a substance that promotes the shedding of plant organs, in this case, the dropping of fruit from trees.

- Results or Outcomes : Although PO does not usually produce as good abscission as some other chemicals, it appears satisfactory for many uses . From a cost and residue standpoint, PO is in an advantageous position, and it is compatible with the ‘Valencia’ cultivar (Citrus sinensis(L.) Osbeck) .

Application 2: Energetic Material

- Scientific Field : Chemistry, specifically Energetic Materials .

- Summary of the Application : Ethanedial, dioxime, also known as Glyoxime, is used in the production of energetic materials . Energetic materials are a class of substances with a high amount of stored chemical energy that can be released.

- Methods of Application or Experimental Procedures : Glyoxime is produced by the condensation of glyoxal with hydroxylamine in slightly acidic solution . The resulting glyoxime can be used to form salts that may show notable explosive characteristics .

- Results or Outcomes : The recrystallized glyoxime melts at 178°C with decomposition and ignites easily when touched with the flame of a match, burning mildly with a soft orange flame and faint “hiss” .

Application 3: Spectroscopy

- Scientific Field : Chemistry, specifically Spectroscopy .

- Summary of the Application : Ethanedial, dioxime is used in spectroscopic studies . Spectroscopy is a technique used for studying the interaction between matter and electromagnetic radiation.

- Methods of Application or Experimental Procedures : The compound is used in various spectroscopic techniques such as IR Spectrum, Mass spectrum (electron ionization), and UV/Visible spectrum .

- Results or Outcomes : The data obtained from these spectroscopic techniques can provide valuable information about the structure and properties of Ethanedial, dioxime .

Application 4: Mass Spectrometry

- Scientific Field : Chemistry, specifically Mass Spectrometry .

- Summary of the Application : Ethanedial, dioxime is used in mass spectrometry studies . Mass spectrometry is a technique used for measuring the mass-to-charge ratio of ions.

- Methods of Application or Experimental Procedures : The compound is used in electron ionization mass spectrometry . This technique involves the ionization and fragmentation of the molecule, followed by mass analysis.

- Results or Outcomes : The data obtained from mass spectrometry can provide valuable information about the molecular weight and structure of Ethanedial, dioxime .

安全和危害

未来方向

Oximes, including Ethanedial, dioxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Future directions in the use of oximes may include the development of new methodologies based on oxime starting materials, as well as the exploration of their use in dynamic materials, energetic materials, and biocatalytic oxime reductions .

属性

IUPAC Name |

N-(2-hydroxyiminoethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHFIVQEAFAURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042014 | |

| Record name | Glyoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanedial, dioxime | |

CAS RN |

557-30-2 | |

| Record name | Glyoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedial, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyoxal dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)